(1-Methyl-2-phenylethyl)-carbamic Acid, 2-Methylpropyl Ester
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Overview
Description
Isobutyl 1-methyl-2-phenylethylcarbamate is a chemical compound with the molecular formula C14H21NO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its unique structure, which includes an isobutyl group, a methyl group, and a phenylethyl group attached to a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl 1-methyl-2-phenylethylcarbamate typically involves the reaction of isobutyl alcohol with 1-methyl-2-phenylethylamine in the presence of a carbamoyl chloride. This reaction is usually carried out under mild conditions, with the use of a base such as cesium carbonate to facilitate the formation of the carbamate ester .
Industrial Production Methods
Industrial production of carbamates, including isobutyl 1-methyl-2-phenylethylcarbamate, often involves a three-component coupling of amines, carbon dioxide, and halides. This method offers mild reaction conditions and short reaction times, making it efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Isobutyl 1-methyl-2-phenylethylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carbonyl compounds, while reduction can produce amines or alcohols.
Scientific Research Applications
Isobutyl 1-methyl-2-phenylethylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of isobutyl 1-methyl-2-phenylethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: Another carbamate ester with similar chemical properties.
Methyl carbamate: A simpler carbamate ester with a methyl group instead of an isobutyl group.
Phenylethyl carbamate: Similar structure but lacks the isobutyl group.
Uniqueness
Isobutyl 1-methyl-2-phenylethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isobutyl group, in particular, can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
2-methylpropyl N-(1-phenylpropan-2-yl)carbamate |
InChI |
InChI=1S/C14H21NO2/c1-11(2)10-17-14(16)15-12(3)9-13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H,15,16) |
InChI Key |
OHLJVSASEFVWRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)NC(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
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